molecular formula C15H13N3O5 B1587856 3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide CAS No. 69632-31-1

3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide

Cat. No.: B1587856
CAS No.: 69632-31-1
M. Wt: 315.28 g/mol
InChI Key: ABEVDCGKLRIYRW-JTQLQIEISA-N
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Description

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3,5-Dinitro-N-[(1S)-1-phenylethyl]benzamide plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in oxidative stress responses and detoxification pathways. The nitro groups in its structure are key to its reactivity, allowing it to participate in redox reactions and potentially inhibit certain enzymes through covalent modification. For instance, it can interact with glutathione S-transferase, an enzyme involved in detoxification, by forming adducts that inhibit its activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. The compound can induce the expression of genes involved in antioxidant responses, such as those encoding for superoxide dismutase and catalase. Additionally, it can modulate cellular metabolism by affecting the activity of key metabolic enzymes, leading to alterations in ATP production and overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, including proteins and nucleic acids, altering their function. The compound’s nitro groups are particularly reactive, allowing it to form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This mechanism is crucial in its ability to modulate enzyme activity and influence cellular processes. Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that the compound remains stable under controlled conditions but can degrade in the presence of light or high temperatures. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce beneficial effects, such as enhanced antioxidant responses and improved metabolic function. At high doses, it can exhibit toxic effects, including oxidative stress, cellular damage, and apoptosis. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to detoxification and oxidative stress. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, leading to covalent modifications and potential toxicity. The compound’s metabolism can also affect metabolic flux and the levels of various metabolites, influencing overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s lipophilic nature allows it to accumulate in cellular membranes, where it can exert its effects. Additionally, it can be transported to specific cellular compartments, such as the mitochondria, where it can influence mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can localize to the mitochondria, where it can affect mitochondrial respiration and ATP production. Additionally, it can be found in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide typically involves the nitration of N-[(1S)-1-phenylethyl]benzamide. The nitration process introduces nitro groups at the 3 and 5 positions of the benzamide ring. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the corrosive and toxic reagents involved .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-N-[(1S)-1-phenylethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitro-N-[(1S)-1-phenylethyl]benzamide is unique due to its chiral center, which allows it to be used in chiral derivatization processes. This property distinguishes it from other similar compounds that lack chirality .

Properties

IUPAC Name

3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-10(11-5-3-2-4-6-11)16-15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h2-10H,1H3,(H,16,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEVDCGKLRIYRW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420804
Record name 3,5-Dinitro-N-[(1S)-1-phenylethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69632-31-1
Record name 3,5-Dinitro-N-[(1S)-1-phenylethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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